molecular formula C17H18ClN5O B2880211 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide CAS No. 2034325-21-6

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide

Cat. No.: B2880211
CAS No.: 2034325-21-6
M. Wt: 343.82
InChI Key: VJFSXXWYUUCMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide is a useful research compound. Its molecular formula is C17H18ClN5O and its molecular weight is 343.82. The purity is usually 95%.
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Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide, a compound derived from triazolo-pyrimidine structures, has gained attention for its potential therapeutic applications, particularly in oncology and inflammation. This article delves into the biological activities associated with this compound, supported by data from various studies.

Structural Overview

The compound's structure is characterized by the following components:

  • Triazolo-pyrimidine moiety : This structure is known for its diverse biological activities.
  • Chlorophenyl group : This substituent can enhance the lipophilicity and biological activity of the compound.

Research indicates that compounds similar to this compound may inhibit specific biological pathways linked to tumor progression and inflammation. Notably, they have been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in various cancers and inflammatory diseases .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of triazolo derivatives. The following table summarizes key findings regarding the cytotoxic effects of similar compounds on different cancer cell lines:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF712.50Induces apoptosis
Compound BNCI-H4608.55Inhibits AXL kinase
Compound CHeLa7.01Disrupts microtubules

These findings suggest that this compound may exhibit similar cytotoxic properties.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound's structural features may confer anti-inflammatory effects. Research indicates that triazolo compounds can modulate inflammatory pathways by inhibiting cytokine production and reducing oxidative stress .

Case Studies

Case Study 1: Inhibition of AXL Kinase
A study demonstrated that a related triazolo compound significantly inhibited AXL kinase activity in vitro, leading to reduced proliferation in cancer cell lines such as MCF7 and NCI-H460. The IC50 values were reported at 12.50 µM and 8.55 µM respectively, indicating potent activity against these cell lines.

Case Study 2: Cytotoxicity in Human Cancer Models
Another investigation evaluated the cytotoxic effects of various triazolo derivatives on HeLa cells. The results showed that certain derivatives led to significant apoptosis through mitochondrial pathways, with IC50 values as low as 7.01 µM.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O/c18-15-5-1-3-13(9-15)6-7-16(24)19-8-2-4-14-10-20-17-21-12-22-23(17)11-14/h1,3,5,9-12H,2,4,6-8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFSXXWYUUCMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.